molecular formula C25H20ClF5N4OS B14162870 N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide CAS No. 4550-45-2

N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide

Cat. No.: B14162870
CAS No.: 4550-45-2
M. Wt: 555.0 g/mol
InChI Key: CLOXEJNUGIZVCD-UHFFFAOYSA-N
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Description

N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a pentafluorophenyl group, a chlorophenyl group, and a carbamothioyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, which is then subjected to further functionalization to introduce the pentafluorophenyl and chlorophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its piperazine moiety.

    Medicine: Explored for its potential therapeutic effects, including antipsychotic and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes or proteins involved in disease pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide is unique due to its specific substitution pattern and the presence of the carbamothioyl group.

Properties

CAS No.

4550-45-2

Molecular Formula

C25H20ClF5N4OS

Molecular Weight

555.0 g/mol

IUPAC Name

N-[[3-chloro-4-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]phenyl]carbamothioyl]-3-methylbenzamide

InChI

InChI=1S/C25H20ClF5N4OS/c1-13-3-2-4-14(11-13)24(36)33-25(37)32-15-5-6-17(16(26)12-15)34-7-9-35(10-8-34)23-21(30)19(28)18(27)20(29)22(23)31/h2-6,11-12H,7-10H2,1H3,(H2,32,33,36,37)

InChI Key

CLOXEJNUGIZVCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCN(CC3)C4=C(C(=C(C(=C4F)F)F)F)F)Cl

Origin of Product

United States

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